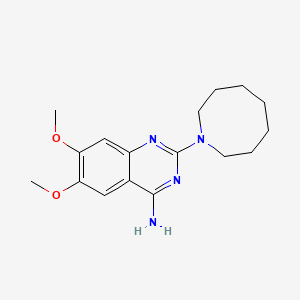![molecular formula C25H21N7O B7553067 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7553067.png)
1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone involves its ability to interact with specific molecular targets in cells. Studies have shown that this compound can bind to the ATP-binding site of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of these enzymes, this compound can disrupt the signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone are still being investigated. However, studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the research on 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone. One potential direction is to investigate its potential as a treatment for other types of cancer. Additionally, further studies can be conducted to explore its potential as an anti-inflammatory and antipsychotic agent. Furthermore, research can be conducted to optimize the synthesis method of this compound and to develop derivatives that have improved therapeutic properties.
In conclusion, 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone is a chemical compound that has shown promising results in various scientific research studies. Its potential as a therapeutic agent for cancer, anti-inflammatory, and antipsychotic agent warrants further investigation. However, careful handling and monitoring are required due to its potential toxicity.
Synthesemethoden
The synthesis of 1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone involves the reaction of 2-pyridin-4-ylquinazolin-4-amine with 1H-indazole-3-carbaldehyde in the presence of piperazine and acetic acid. This reaction leads to the formation of the desired compound, which can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone has shown promising results in various scientific research studies. It has been investigated for its potential as an anticancer agent, with studies indicating that it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has also been studied for its potential as an anti-inflammatory and antipsychotic agent.
Eigenschaften
IUPAC Name |
1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O/c33-25(22-18-5-1-4-8-21(18)29-30-22)32-15-13-31(14-16-32)24-19-6-2-3-7-20(19)27-23(28-24)17-9-11-26-12-10-17/h1-12H,13-16H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVALRCBPLTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4)C(=O)C5=NNC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(morpholin-4-ylmethyl)-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]benzamide](/img/structure/B7552985.png)
![N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B7552992.png)
![4-methyl-N-[[1-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553015.png)
![3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)


![2,4-dioxo-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553042.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide](/img/structure/B7553045.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)

![2,3-dichloro-N-[1-oxo-1-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propan-2-yl]benzamide](/img/structure/B7553086.png)
![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B7553093.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide](/img/structure/B7553100.png)